molecular formula C13H18O B6267797 rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol CAS No. 146923-71-9

rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol

Cat. No. B6267797
CAS RN: 146923-71-9
M. Wt: 190.3
InChI Key:
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Description

Rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol, also known as 4-methylcyclohexanol, is an organic compound and a secondary alcohol. It is a white crystalline solid with a faint odor and is used in a variety of applications, including as a solvent, a plasticizer, and a flavoring agent. 4-Methylcyclohexanol is a common intermediate in the production of various pharmaceuticals and other chemicals.

Scientific Research Applications

4-Methylcyclohexanol has been used in scientific research for a variety of purposes, including as a solvent for organic reactions, as a plasticizer for polymers, and as a flavoring agent for food and beverages. It has also been used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other chemicals. In addition, rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol has been studied for its potential applications in the treatment of diseases, such as cancer and diabetes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol is not fully understood. However, it is believed to act as a substrate for various enzymes, such as alcohol dehydrogenase and aldehyde oxidase, which are involved in the metabolism of alcohols. In addition, rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol is thought to interact with various proteins and lipids, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
4-Methylcyclohexanol has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the oxidation of lipids. In addition, rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol has been shown to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-Methylcyclohexanol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it has a low vapor pressure and a low volatility, which makes it ideal for use in a variety of laboratory applications. On the other hand, rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol has some drawbacks for use in laboratory experiments. It is toxic and can cause skin and eye irritation, and it is flammable. In addition, it has a low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for the use of rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other chemicals. In addition, further research could be done to explore its potential applications in the treatment of diseases, such as cancer and diabetes. Finally, its potential biochemical and physiological effects could be further studied to gain a better understanding of its mechanism of action.

Synthesis Methods

4-Methylcyclohexanol can be synthesized through a number of methods, including the Kolbe-Schmitt reaction, the Vilsmeier-Haack reaction, and the Gattermann-Koch reaction. The Kolbe-Schmitt reaction involves the reaction of an alkyl halide with sodium hydroxide and carbon dioxide to form a carboxylic acid, which is then reduced to rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol. The Vilsmeier-Haack reaction involves the reaction of an alkyl halide with phosphorus oxychloride and dimethylamine to form a carboxylic acid, which is then reduced to rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol. The Gattermann-Koch reaction involves the reaction of an alkyl halide with formaldehyde and a base to form a carboxylic acid, which is then reduced to rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-olohexanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-methylbenzaldehyde", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "magnesium", "iodine", "diethyl ether", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Preparation of 4-methylcyclohexanone by reacting 4-methylbenzaldehyde with cyclohexanone in the presence of sodium borohydride as a reducing agent.", "Step 2: Conversion of 4-methylcyclohexanone to 4-methylcyclohexanol by reduction with sodium borohydride in the presence of hydrochloric acid.", "Step 3: Synthesis of 4-methylcyclohexene by dehydration of 4-methylcyclohexanol using concentrated sulfuric acid.", "Step 4: Formation of Grignard reagent by reacting magnesium with 4-methylcyclohexene in diethyl ether.", "Step 5: Addition of the Grignard reagent to 2-(chloromethyl)phenyl magnesium bromide to form rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol.", "Step 6: Purification of the product by extraction with ethyl acetate, followed by washing with water and drying with anhydrous sodium sulfate." ] }

CAS RN

146923-71-9

Product Name

rac-(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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